molecular formula C8H8N2 B11818753 2-(3-Methylpyridin-4-yl)acetonitrile CAS No. 1000557-13-0

2-(3-Methylpyridin-4-yl)acetonitrile

Cat. No.: B11818753
CAS No.: 1000557-13-0
M. Wt: 132.16 g/mol
InChI Key: KGERRVJNMWHHNR-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the 3-methylpyridine ring. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Methylpyridin-4-yl)acetonitrile typically involves the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester. The process includes the following steps :

    Preparation of Ethyl 2-cyano-2-(pyridine-4-yl) acetic ester: This is achieved by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate.

    Decarboxylation Reaction: The ester is then subjected to decarboxylation in the presence of dimethyl sulfoxide (DMSO) and lithium chloride at temperatures ranging from 100°C to 160°C for 90-180 minutes.

    Isolation: The reaction mixture is poured into water, and the resulting solid is filtered and dried to obtain this compound as a white solid.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

2-(3-Methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

2-(3-Methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as 2-(4-Methylpyridin-3-yl)acetonitrile :

    2-(4-Methylpyridin-3-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.

    4-Pyridineacetonitrile, 3-methyl-: Another isomer with distinct reactivity and applications.

Properties

CAS No.

1000557-13-0

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2H2,1H3

InChI Key

KGERRVJNMWHHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CC#N

Origin of Product

United States

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